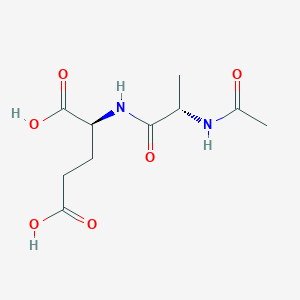

AC-Ala-glu-OH

Descripción general

Descripción

AC-Ala-glu-OH is a synthetic peptide composed of alanine and glutamic acid residues. This compound is often used in biochemical research due to its specific properties and interactions with biological molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of AC-Ala-glu-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process includes the following steps:

Coupling: The amino acids are sequentially added to a solid resin support. The carboxyl group of the incoming amino acid reacts with the amine group of the growing peptide chain.

Deprotection: The Fmoc group is removed using a base such as piperidine, exposing the amine group for the next coupling reaction.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to minimize waste and maximize yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the glutamic acid residue.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT).

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds if cysteine residues are present.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Peptide Synthesis

AC-Ala-Glu-OH is utilized in peptide synthesis, particularly in solid-phase synthesis methods. Its incorporation into peptide sequences can enhance the properties of the resulting peptides, such as stability and bioactivity. For instance, studies have shown that modifying peptides with this compound can improve their solubility and interaction with biological targets, making them suitable for therapeutic applications .

1.2 Neurotransmitter Modulation

Glutamic acid plays a crucial role as a neurotransmitter in the central nervous system. The presence of this compound may influence glutamate signaling pathways, potentially offering therapeutic benefits for neurodegenerative diseases. Research indicates that compounds similar to this compound can modulate synaptic plasticity and memory functions, which are often impaired in conditions like Alzheimer's disease .

Pharmacological Applications

2.1 Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Studies have demonstrated that compounds containing glutamic acid can alleviate cognitive deficits in animal models of neurodegeneration. For example, alpha-lipoic acid (ALA), which shares structural similarities with this compound, has shown promise in enhancing cognitive function by promoting the activity of enzymes involved in amyloid precursor protein processing . This suggests that this compound might also exhibit similar effects.

2.2 Cancer Therapeutics

The potential of this compound in cancer treatment is being explored due to its ability to influence cellular signaling pathways. Research indicates that amino acids can modulate tumor microenvironments and affect cancer cell proliferation. Case studies have shown that amino acid derivatives can enhance the efficacy of chemotherapy agents by improving drug delivery and reducing side effects .

Agricultural Applications

3.1 Plant Growth Promotion

This compound has been studied for its effects on plant growth and development. The combination of aspartic acid (Asp) and glutamic acid (Glu) has been shown to enhance growth parameters in tomato plants, indicating a synergistic effect when used alongside other amino acids . This suggests that this compound could be beneficial as a plant growth regulator.

3.2 Stress Resistance

Research indicates that glutamic acid plays a significant role in plant stress responses, including abiotic stress conditions such as drought and salinity. The application of this compound may enhance plant resilience by modulating metabolic pathways associated with stress responses . This could lead to improved crop yields under challenging environmental conditions.

Case Studies

Mecanismo De Acción

The mechanism of action of AC-Ala-glu-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, altering their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes .

Comparación Con Compuestos Similares

AC-Asp-glu-OH: Another synthetic peptide with similar properties but different amino acid composition.

AC-Gly-glu-OH: Contains glycine instead of alanine, leading to different biological interactions.

AC-Leu-glu-OH: Incorporates leucine, which affects its hydrophobicity and binding characteristics .

Uniqueness: AC-Ala-glu-OH is unique due to its specific sequence of alanine and glutamic acid, which confers distinct chemical and biological properties. Its interactions with biological molecules can differ significantly from those of similar peptides, making it valuable for targeted research and applications.

Actividad Biológica

AC-Ala-Glu-OH, also known as Acetyl-Alanine-Glutamic Acid, is a dipeptide that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and implications for health.

Chemical Structure and Properties

- Molecular Formula : C8H14N2O5

- Molecular Weight : 218.21 g/mol

- CAS Number : 13187-90-1

The compound consists of two amino acids: alanine (Ala) and glutamic acid (Glu). The acetylation at the amino terminus enhances its stability and bioavailability.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interaction with cellular signaling pathways and metabolic processes.

1. Impact on Protein Synthesis

Research indicates that alanine can influence gluconeogenesis and glycolysis by inhibiting alanine kinase, thereby regulating glucose production in the liver during fasting states. This regulation is crucial for maintaining energy homeostasis in metabolic disorders such as Type 2 diabetes (T2D) .

2. Role in Immune Function

Amino acids like glutamic acid play significant roles in immune cell function. Studies have shown that they are involved in lymphocyte proliferation and T-cell activation, which are essential for an effective immune response .

3. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It is suggested that the presence of charged residues can influence the antimicrobial efficacy of peptides. For instance, substituting hydrophobic residues with negatively charged glutamic acid can reduce antimicrobial activity against Gram-negative bacteria . This finding underscores the importance of charge distribution in peptide design for therapeutic applications.

Case Studies

Several studies have highlighted the biological activity of this compound and related compounds:

- Study on Antimicrobial Peptides : A study investigated the effects of single amino acid substitutions in antimicrobial peptides where glutamic acid was substituted into a hydrophobic framework. The results indicated that while hydrophobicity enhances antimicrobial activity, introducing negatively charged residues like glutamic acid significantly decreased efficacy against pathogens such as Pseudomonas aeruginosa .

- Amino Acid Metabolism : A clinical trial demonstrated that patients with T2D showed enhanced responses to treatments involving amino acids like alanine and glutamate, suggesting a potential role for this compound in metabolic regulation .

Data Tables

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O6/c1-5(11-6(2)13)9(16)12-7(10(17)18)3-4-8(14)15/h5,7H,3-4H2,1-2H3,(H,11,13)(H,12,16)(H,14,15)(H,17,18)/t5-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEKBFDGDPUIGZ-FSPLSTOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.